8-Methylquinazolin-4(3H)-one
CAS No.: 19181-54-5
Cat. No.: VC21048464
Molecular Formula: C9H8N2O
Molecular Weight: 160.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 19181-54-5 |
---|---|
Molecular Formula | C9H8N2O |
Molecular Weight | 160.17 g/mol |
IUPAC Name | 8-methyl-3H-quinazolin-4-one |
Standard InChI | InChI=1S/C9H8N2O/c1-6-3-2-4-7-8(6)10-5-11-9(7)12/h2-5H,1H3,(H,10,11,12) |
Standard InChI Key | GZRXSFZDLGKFLN-UHFFFAOYSA-N |
Isomeric SMILES | CC1=C2C(=CC=C1)C(=O)N=CN2 |
SMILES | CC1=C2C(=CC=C1)C(=O)NC=N2 |
Canonical SMILES | CC1=C2C(=CC=C1)C(=O)N=CN2 |
Introduction
Physical and Chemical Properties
8-Methylquinazolin-4(3H)-one possesses several distinctive physical and chemical properties that influence its behavior in various applications. The compound has a molar mass of 160.17 g/mol and exists as a solid at room temperature . The boiling point of 8-methylquinazolin-4(3H)-one is approximately 305.5°C at 760 mmHg, indicating its thermal stability under normal conditions . It has a density of approximately 1.3±0.1 g/cm³, which is typical for organic compounds of this class . The flash point of the compound is around 138.5±25.9°C, which is an important parameter for handling and safety considerations .
Structural Features
The structure of 8-methylquinazolin-4(3H)-one consists of a fused bicyclic system with a benzene ring fused to a pyrimidine ring containing two nitrogen atoms. The presence of the methyl group at position 8 of the quinazoline ring system differentiates this compound from other quinazolinone derivatives. This methyl substitution can influence the electronic properties and reactivity of the molecule, potentially affecting its biological activities. The compound features a lactam (cyclic amide) structure at position 4, which contributes to its chemical reactivity and potential hydrogen bonding capabilities.
Physical Properties Table
Chemical Reactivity
The chemical reactivity of 8-methylquinazolin-4(3H)-one is primarily determined by its functional groups and structural features. The lactam moiety at position 4 can participate in various chemical transformations, including nucleophilic and electrophilic reactions. The nitrogen atoms in the pyrimidine ring can act as basic sites or nucleophiles, influencing the compound's behavior in various chemical reactions. The methyl group at position 8 can potentially undergo functionalization reactions, providing opportunities for structural modifications to enhance biological activities or other desired properties.
Synthesis Methods
Several synthetic routes have been reported for the preparation of quinazolinone derivatives, which can be adapted for the synthesis of 8-methylquinazolin-4(3H)-one. One general approach involves the use of anthranilic acid derivatives as starting materials, which can be particularly relevant for synthesizing 8-methylquinazolin-4(3H)-one.
One-Pot Synthesis Approach
A one-pot synthesis method has been described for the preparation of 2-chloromethyl-4(3H)-quinazolinones, which can provide insights into potential synthetic routes for 8-methylquinazolin-4(3H)-one . This approach utilizes o-anthranilic acids as starting materials, which undergo cyclization to form the quinazolinone core structure. The synthesis involves the reaction of anthranilic acid derivatives with reagents such as chloroacetonitrile in the presence of sodium methoxide, followed by cyclization to form the quinazolinone ring system . The method offers advantages such as efficiency, fewer purification steps, and potentially higher yields compared to multi-step synthesis approaches.
Alternative Synthesis Method
Another synthetic approach for quinazolinone derivatives involves the reaction of benzoic acid derivatives with trimethoxymethane and aniline derivatives in a facile one-pot reaction . This method has been employed to prepare various functionalized quinazolinones, including 3-aryl-8-methylquinazolin-4(3H)-one compounds . The versatility of this approach allows for the incorporation of various substituents on the quinazolinone core, enabling the synthesis of a library of compounds with potentially diverse biological activities.
Biological Activities
The quinazolinone scaffold, including 8-methylquinazolin-4(3H)-one and its derivatives, has demonstrated various biological activities, making these compounds of interest in pharmaceutical research.
Structure-Activity Relationship
Structure-activity relationship studies have revealed that the variations in antibacterial activity among quinazolinone derivatives are influenced by the different substituents present on the quinazolinone ring and their respective positions . For example, the presence of electron-donating methoxy groups on the quinazolinone core structure generally resulted in better activity compared to methyl groups . These findings provide valuable insights for the rational design of quinazolinone-based antibacterial agents with enhanced efficacy.
Antibacterial Activity Data
Structural Characterization
The structural characterization of 8-methylquinazolin-4(3H)-one and its derivatives typically involves various spectroscopic techniques that provide valuable information about their molecular structures and properties.
Spectroscopic Analysis
Spectroscopic data, including infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry, are commonly used to characterize quinazolinone derivatives . IR spectroscopy can identify characteristic functional groups, such as the carbonyl group (C=O) in the lactam moiety, which typically appears around 1670-1680 cm⁻¹ for quinazolinone derivatives . NMR spectroscopy provides detailed information about the molecular structure, including the positions of various protons and carbon atoms in the molecule . For quinazolinone derivatives, ¹H NMR spectra often show characteristic signals for aromatic protons, as well as signals for methyl or other substituent groups .
Analytical Techniques for Characterization
The characterization of quinazolinone-silver nanoparticle conjugates, which have shown enhanced antibacterial activity, involves additional analytical techniques such as ultraviolet-visible spectrophotometry (UV-vis), Zetasizer analysis, Fourier transform infrared spectroscopy (FT-IR), and scanning electron microscopy (SEM) . These techniques provide information about the size, morphology, and surface characteristics of the nanoparticle conjugates, which can influence their biological activities . The combination of these analytical methods offers a comprehensive approach to characterizing both the molecular structure and the nanoparticle-conjugated forms of 8-methylquinazolin-4(3H)-one and its derivatives.
Applications and Research Findings
The unique structural features and biological activities of 8-methylquinazolin-4(3H)-one and its derivatives make these compounds valuable in various applications, particularly in pharmaceutical research.
Pharmaceutical Applications
The antibacterial properties of 8-methylquinazolin-4(3H)-one derivatives, especially when conjugated with silver nanoparticles, highlight their potential in developing new antibacterial agents . These compounds could be particularly valuable in addressing the growing concern of bacterial resistance to conventional antibiotics. The ability to modify the quinazolinone scaffold with various substituents provides opportunities for developing compounds with enhanced antibacterial activity or other desirable pharmacological properties.
Research Directions
Current research on 8-methylquinazolin-4(3H)-one and related compounds focuses on several key areas. Structure-activity relationship studies aim to identify the structural features that influence the biological activities of these compounds . The development of novel synthetic methods seeks to improve the efficiency and versatility of quinazolinone synthesis . Additionally, the exploration of nanoparticle conjugation represents an innovative approach to enhancing the antibacterial properties of these compounds . These research directions collectively contribute to advancing our understanding of 8-methylquinazolin-4(3H)-one and expanding its potential applications.
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